4-Bromo-2-(chloromethyl)benzo[d]thiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(chloromethyl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNS/c9-5-2-1-3-6-8(5)11-7(4-10)12-6/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMCFBDFLOKQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(S2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Chloromethyl Benzo D Thiazole
Strategies for Benzothiazole (B30560) Ring Formation
The construction of the benzothiazole core is a fundamental step in the synthesis of its derivatives. This is typically achieved through cyclo-condensation reactions, which involve the formation of the thiazole (B1198619) ring fused to a benzene (B151609) ring. The design and synthesis of appropriate precursors are critical to the success of these strategies.
Cyclo-condensation Reactions for Benzothiazole Ring Construction
The most prevalent method for constructing the benzothiazole skeleton is the condensation of a 2-aminothiophenol (B119425) derivative with a suitable carboxylic acid or its equivalent. nih.gov This reaction proceeds through the formation of an intermediate amide, which then undergoes intramolecular cyclization and dehydration to yield the benzothiazole ring.
One common approach involves the reaction of 2-aminothiophenol with chloroacetic acid. For instance, the synthesis of 2-(chloromethyl)benzo[d]thiazole can be achieved by heating a mixture of 2-aminobenzenethiol and chloroacetic acid in the presence of a dehydrating agent like polyphosphoric acid. nih.gov This method provides a direct route to the 2-chloromethyl substituted benzothiazole core, which can then be subjected to further functionalization.
Alternatively, various catalysts can be employed to facilitate the condensation reaction under milder conditions. For example, L-proline has been used to catalyze the condensation of 2-aminothiophenol with aldehydes or carboxylic acids under solvent-free microwave irradiation, offering a greener alternative. tku.edu.tw
Precursor Design and Synthesis for Functionalized Benzothiazoles
The synthesis of specifically substituted benzothiazoles, such as the 4-bromo derivative, often necessitates the use of appropriately functionalized precursors. A key starting material for the synthesis of 4-Bromo-2-(chloromethyl)benzo[d]thiazole would be 2-amino-3-bromothiophenol (B3337676). The synthesis of this precursor is a critical step that dictates the final placement of the bromine atom.
While a direct synthesis of 2-amino-3-bromothiophenol is not extensively detailed in readily available literature, its preparation would likely involve the multi-step functionalization of a simpler aromatic compound. This could potentially start from a brominated aniline (B41778) derivative which is then thiocyanated and subsequently reduced to the thiophenol.
Introduction and Regioselective Placement of Halogen and Chloromethyl Groups
The introduction of the bromo and chloromethyl groups onto the benzothiazole ring system requires careful consideration of the directing effects of the existing substituents and the choice of reagents to achieve the desired regioselectivity.
Bromination Reactions for the Benzothiazole System
The bromination of the benzothiazole ring system can be achieved using various brominating agents. The position of bromination is influenced by the electronic nature of the substituents already present on the ring. For the synthesis of this compound, one potential route is the direct bromination of 2-(chloromethyl)benzo[d]thiazole.
A general method for the bromination of 2,1,3-benzothiadiazoles involves the use of elemental bromine in the presence of aqueous hydrobromic acid. chemicalbook.com This method has been shown to produce mono- or di-bromo derivatives by replacement of hydrogen with bromine. chemicalbook.com The regioselectivity of this reaction on 2-(chloromethyl)benzo[d]thiazole would be crucial in determining the feasibility of this approach for obtaining the 4-bromo isomer. The electron-withdrawing nature of the thiazole ring and the chloromethyl group would influence the position of electrophilic attack on the benzene ring.
| Reactant | Reagent | Solvent | Temperature | Product | Yield | Reference |
| Benzo[1,2-d:4,5-d′]bis( mdpi.comrsc.orgrsc.orgthiadiazole) | Bromine | HBr | 80 °C | 4-Bromobenzo[1,2-d:4,5-d′]bis( mdpi.comrsc.orgrsc.orgthiadiazole) | 60% | rsc.org |
This table presents data for a related bromination reaction, illustrating the conditions that can be employed.
Methods for Chloromethylation at C-2
The introduction of the chloromethyl group at the C-2 position is a key transformation. As mentioned previously, this can be achieved directly during the formation of the benzothiazole ring by using chloroacetic acid as the cyclization partner with 2-aminothiophenol. nih.gov
A reported procedure for the synthesis of 2-(chloromethyl)-benzo[d]thiazole involves heating a mixture of chloroacetic acid and 2-aminobenzenethiol with polyphosphoric acid. nih.gov The product is then isolated after basification and extraction. nih.gov
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature | Product | Yield | Reference |
| 2-Aminobenzenethiol | Chloroacetic acid | Polyphosphoric acid | 180°C | 2-(Chloromethyl)-benzo[d]thiazole | 61.27% | nih.gov |
Advanced Synthetic Approaches to this compound
Advanced synthetic strategies for complex benzothiazoles often involve multi-step sequences that allow for precise control over the substitution pattern. For this compound, a plausible advanced approach would involve a convergent synthesis.
One such strategy could start with the synthesis of 4-bromobenzothiazole (B1275575). This could potentially be achieved through the diazotization of 4-aminobenzothiazole followed by a Sandmeyer-type reaction with a bromide source. Subsequently, the introduction of the chloromethyl group at the C-2 position would be required. This might be accomplished through a radical chloromethylation reaction, although such methods can sometimes lack regioselectivity.
A more controlled approach would be to first synthesize 2-methyl-4-bromobenzothiazole. This could be achieved by the cyclo-condensation of 2-amino-3-bromothiophenol with acetic anhydride. The resulting 2-methyl group could then be subjected to a free-radical chlorination, for example using N-chlorosuccinimide (NCS) under UV irradiation, to afford the desired 2-(chloromethyl) derivative.
Another sophisticated route could involve the synthesis of 4-bromo-2-iodobenzothiazole as an intermediate. rsc.org This versatile intermediate allows for sequential cross-coupling reactions. While not directly leading to the chloromethyl derivative, this highlights the potential for advanced, multi-step syntheses where the C-2 substituent is introduced via a functional group interconversion on a pre-formed 4-bromobenzothiazole scaffold.
| Precursor | Reaction Sequence | Key Intermediates | Target Compound |
| 2-Amino-3-bromothiophenol | 1. Cyclo-condensation with acetic anhydride2. Radical chlorination of the 2-methyl group | 2-Methyl-4-bromobenzothiazole | This compound |
| 4-Aminobenzothiazole | 1. Diazotization2. Sandmeyer reaction with CuBr3. Chloromethylation at C-2 | 4-Bromobenzothiazole | This compound |
Multi-step Synthetic Sequences
A logical and efficient multi-step synthesis of this compound can be conceptualized starting from commercially available precursors. A feasible approach involves the initial formation of a 2-methylbenzothiazole (B86508) core, followed by sequential halogenation reactions.
Proposed Synthetic Pathway:
A plausible synthetic route commences with the synthesis of 2-methylbenzothiazole, followed by regioselective bromination at the 4-position of the benzene ring, and concludes with the chlorination of the methyl group at the 2-position.
Step 1: Synthesis of 2-Methylbenzothiazole
The initial step involves the condensation of 2-aminothiophenol with acetic anhydride. This reaction proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization to form the benzothiazole ring.
Step 2: Bromination of 2-Methylbenzothiazole
The subsequent step is the regioselective bromination of 2-methylbenzothiazole to yield 4-bromo-2-methylbenzothiazole. The directing effects of the sulfur and nitrogen atoms in the thiazole ring, along with the methyl group, influence the position of bromination. Electrophilic bromination using a suitable brominating agent, such as bromine in a solvent like chloroform, can achieve substitution at the desired 4-position. The synthesis of related compounds like 2-amino-4-bromo-6-methylbenzothiazole has been reported using bromine in chloroform, suggesting the feasibility of this transformation. prepchem.com
Step 3: Side-Chain Chlorination of 4-Bromo-2-methylbenzothiazole
The final step is the selective chlorination of the methyl group at the 2-position to afford the target compound, this compound. This transformation can be accomplished via a free-radical chlorination mechanism. Reagents such as N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) are commonly employed for the side-chain halogenation of activated methyl groups on heterocyclic systems. Alternatively, photochlorination using chlorine gas under UV irradiation at controlled temperatures can also be utilized. google.com
A summary of this proposed multi-step synthesis is presented in the table below:
| Step | Starting Material | Reagent(s) | Product | Reaction Type |
| 1 | 2-Aminothiophenol | Acetic anhydride | 2-Methylbenzothiazole | Condensation/Cyclization |
| 2 | 2-Methylbenzothiazole | Bromine, Chloroform | 4-Bromo-2-methylbenzothiazole | Electrophilic Aromatic Substitution |
| 3 | 4-Bromo-2-methylbenzothiazole | N-Chlorosuccinimide (NCS), Benzoyl peroxide (BPO) | This compound | Free-Radical Halogenation |
Convergent and Divergent Synthesis Strategies
Beyond a linear multi-step approach, the synthesis of this compound and its derivatives can be approached using more advanced strategies like convergent and divergent synthesis.
Convergent Synthesis Strategy
A convergent synthesis aims to create complex molecules by joining together smaller, pre-synthesized fragments. In the context of this compound, a convergent approach could involve the synthesis of two key intermediates: a 4-brominated benzothiazole precursor and a C1 synthon that can be readily converted to the chloromethyl group.
| Fragment A | Fragment B | Coupling Reaction | Product |
| 2-Amino-3-bromothiophenol | 2-Chloroacetyl chloride | Condensation/Cyclization | This compound |
Divergent Synthesis Strategy
A divergent synthesis strategy utilizes a common intermediate to generate a library of structurally diverse compounds. This compound is an excellent candidate for a divergent approach due to the reactive nature of the chloromethyl group. The chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Starting from this compound, a wide array of derivatives can be synthesized by reacting it with various nucleophiles. This allows for the introduction of diverse functional groups at the 2-position, leading to a library of novel benzothiazole derivatives.
The table below illustrates the potential for divergent synthesis starting from the target compound:
| Starting Material | Nucleophile | Product |
| This compound | Azide (e.g., Sodium azide) | 4-Bromo-2-(azidomethyl)benzo[d]thiazole |
| This compound | Amine (e.g., Piperidine) | 4-Bromo-2-(piperidin-1-ylmethyl)benzo[d]thiazole |
| This compound | Thiol (e.g., Thiophenol) | 4-Bromo-2-((phenylthio)methyl)benzo[d]thiazole |
| This compound | Alcohol/Phenol (B47542) (e.g., Phenol) | 4-Bromo-2-(phenoxymethyl)benzo[d]thiazole |
| This compound | Cyanide (e.g., Sodium cyanide) | 2-(4-Bromobenzo[d]thiazol-2-yl)acetonitrile |
This divergent approach is highly valuable in medicinal chemistry and materials science for the rapid generation of new molecular entities for screening and property evaluation.
Reactivity and Mechanistic Investigations of 4 Bromo 2 Chloromethyl Benzo D Thiazole
Reactivity of the Aromatic Bromine Substituent
The bromine atom at the C4 position of the benzothiazole (B30560) ring is a key functional group for potential derivatization. Its reactivity is influenced by the electron-withdrawing nature of the fused thiazole (B1198619) ring system.
Nucleophilic Aromatic Substitution (SNAr) Reactions
No specific studies on the SNAr reactions at the C4 position of 4-Bromo-2-(chloromethyl)benzo[d]thiazole were found. Research on analogous, yet distinct, electron-deficient heterocyclic systems like 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govwikipedia.orgnih.govthiadiazole) indicates that such substitutions can be challenging, particularly with oxygen-based nucleophiles, but may proceed with amine and sulfur nucleophiles under specific conditions. libretexts.org The electronic influence of the 2-(chloromethyl) group would be a critical, yet unstudied, factor in activating or deactivating the ring for SNAr.
Scope and Limitations of SNAr with Various Nucleophiles (e.g., alcohols, amines)
There is no available data documenting the scope and limitations of SNAr reactions on this compound with nucleophiles such as alcohols or amines. Such an investigation would need to consider the competing reactivity of the C2-chloromethyl group, which is a primary alkyl halide and a potent electrophile for these same nucleophiles.
Influence of Base and Solvent on SNAr Pathways
The influence of base and solvent on potential SNAr pathways for this specific molecule has not been documented.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed reactions are fundamental for C-C and C-heteroatom bond formation. The C4-bromo position on the benzothiazole ring is an ideal site for such transformations.
Suzuki-Miyaura Coupling
While the Suzuki-Miyaura coupling is a widely used reaction for aryl bromides, no specific examples or optimized conditions for the coupling of this compound with boronic acids or their derivatives have been reported. A study on sterically hindered 2'-bromo-2-aryl benzothiazoles highlights that the benzothiazole nitrogen can play a role in facilitating the catalytic cycle, but the substrate is structurally different from the one . nih.gov The development of a successful Suzuki-Miyaura protocol would need to account for the potential interference or degradation of the reactive chloromethyl group under the basic reaction conditions typically employed.
Sonogashira, Heck, and Negishi Coupling Potential
There is no specific published research on the Sonogashira, Heck, or Negishi coupling reactions involving this compound. While these reactions are well-established for a vast range of aryl bromides, their applicability, regioselectivity, and efficiency for this particular substrate remain undetermined. wikipedia.orgnih.gov The development of these coupling protocols would be a novel area of research.
Mechanistic Aspects of Cross-Coupling on Bromobenzothiazoles
The bromine atom at the C-4 position of the benzothiazole ring is a key functional group for participating in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The most common examples are the Suzuki-Miyaura and Stille couplings.
The general mechanism for these palladium-catalyzed reactions proceeds through a well-established catalytic cycle involving three primary steps youtube.com:
Oxidative Addition : The cycle begins with the active Pd(0) catalyst oxidatively inserting into the carbon-bromine (C-Br) bond of the 4-bromobenzothiazole (B1275575). This is typically the rate-determining step and results in a Pd(II) intermediate. The reactivity order for aryl halides in this step is generally I > Br > Cl. organic-chemistry.org
Transmetalation : The organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or an organostannane in Stille coupling) transfers its organic group to the Pd(II) complex, displacing the halide. wikipedia.orgmasterorganicchemistry.com
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond in the product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.commasterorganicchemistry.com
Transformations Involving the Chloromethyl Group
The 2-(chloromethyl) group is a highly versatile handle for synthetic modifications due to the lability of the chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions.
Nucleophilic Displacement Reactions (e.g., with oxygen, nitrogen, sulfur nucleophiles)
The primary reactivity of the chloromethyl group is its susceptibility to SN2 reactions with a wide array of nucleophiles. This allows for the straightforward introduction of various functionalities at the 2-position of the benzothiazole core.
Nitrogen Nucleophiles : 2-(Chloromethyl)benzothiazole readily reacts with primary and secondary amines. For example, it can be condensed with different aromatic amines and heterocyclic amines to form novel derivatives. researchgate.net
Sulfur Nucleophiles : Thiolate anions are powerful nucleophiles that react efficiently with the chloromethyl group. rsc.org The reaction of 2-(chloromethyl)benzothiazole analogues with sulfur nucleophiles leads to the formation of a new carbon-sulfur bond. A closely related reaction is the nucleophilic substitution of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds via attack of the sulfur nucleophile. mdpi.com
Oxygen Nucleophiles : Alkoxides and phenoxides can displace the chloride to form ethers, although these reactions are less commonly reported compared to those with nitrogen and sulfur nucleophiles.
The table below summarizes representative nucleophilic displacement reactions on 2-(chloromethyl)benzothiazole and related substrates.
| Substrate | Nucleophile | Product Type | Reference |
| 2-(Chloromethyl)-1H-benzimidazole | Various aromatic amines | 2-(Aminomethyl)-1H-benzimidazole | researchgate.net |
| 2-(Chloromethyl)benzothiazole | Piperazines | 2-(Piperazinylmethyl)benzothiazole | nih.gov |
| 2-Bromomethyl-1,3-thiaselenole | 1,3-Benzothiazole-2-thiol | 2-[(1,3-Thiaselenol-2-ylmethyl)sulfanyl]-1,3-benzothiazole | mdpi.com |
Elimination Reactions
Elimination reactions (e.g., E2 mechanism) of the 2-(chloromethyl) group to form a 2-vinylbenzothiazole are not a commonly reported transformation in the literature. This is likely because nucleophilic substitution (SN2) is kinetically favored for primary halides.
An E2 reaction is a concerted, single-step process that requires a strong base to abstract a proton from a carbon adjacent to the leaving group, while the leaving group departs simultaneously. libretexts.orgyoutube.com For the 2-(chloromethyl) group, this would involve the abstraction of a proton from the methyl carbon.
Key requirements for an E2 reaction to be favored over SN2 include:
A strong, sterically hindered base : A bulky base (e.g., potassium tert-butoxide) can abstract a proton but is too large to efficiently act as a nucleophile at the carbon center. libretexts.org
Stereochemistry : The reaction typically proceeds via an anti-periplanar transition state, where the abstracted proton and the leaving group are oriented 180° apart. youtube.com
Given the high reactivity of the 2-(chloromethyl) group towards nucleophiles, forcing an elimination pathway would likely require carefully selected, bulky, non-nucleophilic bases and specific reaction conditions.
Functional Group Interconversions of the Chloromethyl Moiety
The chloromethyl group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule.
Conversion to Aldehyde : The chloromethyl group can be oxidized to a formyl group (aldehyde). While direct oxidation of 2-(chloromethyl)benzothiazole is not explicitly detailed, the product, benzothiazole-2-carboxaldehyde, is a known and commercially available compound. sigmaaldrich.combldpharm.com This transformation is synthetically plausible through methods like the Kornblum oxidation (using DMSO) or the Sommelet reaction.
Conversion to Thio-derivatives : As mentioned in section 3.2.1, reaction with sulfur nucleophiles like thiourea (B124793) can convert the chloromethyl group into an isothiouronium salt, which can be further hydrolyzed to a thiol.
Conversion to Amino-derivatives : Reaction with ammonia, primary, or secondary amines converts the chloromethyl group to the corresponding aminomethyl derivative. researchgate.net
Reduction to Methyl : The chloromethyl group can be reduced to a methyl group. This can be achieved using various reducing agents, such as lithium aluminum hydride or via catalytic hydrogenation, which are standard methods for the dehalogenation of alkyl halides.
Reactivity of the Benzothiazole Core
The benzothiazole ring system is an aromatic heterocycle with distinct electronic properties that dictate its reactivity towards both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Reactivity of the Heterocyclic Ring
The reactivity of the benzothiazole core is twofold, with different positions on the ring being susceptible to different types of attack.
Electrophilic Aromatic Substitution : The benzene (B151609) portion of the benzothiazole core can undergo electrophilic aromatic substitution (EAS). The position of substitution is directed by the existing groups on the ring. For example, studies on the bromination of aminobenzothiazoles show that the reaction occurs on the benzene ring, with the position dictated by the activating and directing effects of the amino group. rsc.orgrsc.org An amino group at the 5- or 6-position directs bromination to the adjacent ortho and para positions. rsc.org This highlights that the benzene ring retains its aromatic character and reactivity towards electrophiles.
Nucleophilic Aromatic Substitution : The thiazole part of the ring system, particularly the C-2 carbon, is electron-deficient and thus susceptible to nucleophilic attack. This is especially true when the C-2 position is substituted with a good leaving group. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. wikipedia.orgmasterorganicchemistry.com The electron-withdrawing nature of the heterocyclic ring helps to stabilize the negatively charged Meisenheimer complex intermediate that forms during the reaction. masterorganicchemistry.comyoutube.com Studies have shown that 2-substituted benzothiazoles readily undergo SNAr with a range of carbon, nitrogen, oxygen, and sulfur nucleophiles. cas.cn
Ring Transformations and Rearrangements
While direct experimental evidence for ring transformations and rearrangements of this compound is not extensively documented in the literature, analogous reactions of related benzothiazole systems provide significant insights into its potential chemical behavior.
One notable transformation that benzothiazole derivatives can undergo is oxidative ring-opening . Studies on various benzothiazoles have shown that the thiazole ring can be cleaved under oxidative conditions. This process is believed to proceed via the formation of a sulfonate ester intermediate, which subsequently leads to the opening of the thiazole ring. The presence of the electron-withdrawing bromo group in this compound would likely influence the electron density of the heterocyclic ring, potentially affecting the susceptibility of the sulfur atom to oxidation and the subsequent ring-opening process.
Another relevant transformation is nucleophile-induced ring contraction . In related systems like pyrrolo[2,1-c] researchgate.netnih.govbenzothiazines, the 1,4-benzothiazine moiety has been shown to undergo ring contraction to a 1,3-benzothiazole derivative upon treatment with nucleophiles. This reaction proceeds through the cleavage of a sulfur-carbon bond. While this compound itself is a 1,3-benzothiazole, the principle of nucleophilic attack leading to bond cleavage and potential rearrangement is a key aspect of its reactivity. The chloromethyl group at the 2-position is a prime site for nucleophilic attack, which could initiate a cascade of reactions potentially leading to rearranged products.
Furthermore, intramolecular cyclization reactions can be considered a form of ring transformation. The reactive chloromethyl group can act as an electrophile, reacting with a nucleophilic center within the same molecule or in a reaction partner to form new fused ring systems. For instance, reaction with a bidentate nucleophile could lead to the formation of tricyclic structures. The synthesis of benzo nih.govwjahr.comthiazolo[2,3-c] researchgate.netnih.govmdpi.comtriazole derivatives through intramolecular C-H bond functionalization of disulfide intermediates highlights the propensity of the benzothiazole system to participate in ring-closing reactions. nih.gov
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of reactions involving this compound is crucial for predicting its reactivity and designing synthetic strategies. These investigations often involve a combination of experimental techniques and computational modeling.
Elucidation of Reaction Intermediates
The elucidation of reaction intermediates provides critical evidence for proposed reaction mechanisms. In the context of benzothiazole chemistry, several types of intermediates have been identified or proposed.
For nucleophilic substitution reactions at the chloromethyl group, a primary carbocation or a transition state with significant carbocationic character is expected. However, the stability of this intermediate would be influenced by the electron-withdrawing nature of the benzothiazole ring.
In reactions involving ring transformations, more complex intermediates are likely. For the oxidative ring-opening mentioned earlier, a sulfonate ester intermediate has been suggested. researchgate.net Trapping experiments, where a reactive intermediate is captured by a trapping agent to form a stable, characterizable product, are a powerful tool for identifying such transient species. For example, the trapping of benzyne (B1209423) intermediates with furan (B31954) in Diels-Alder reactions is a classic method for their detection. youtube.com Similar strategies could be employed to trap reactive intermediates in the reactions of this compound.
Computational studies using Density Functional Theory (DFT) have become invaluable in predicting the structures and stabilities of reaction intermediates. researchgate.netnih.govmdpi.comresearchgate.net For instance, DFT calculations can model the geometry and energy of proposed intermediates, helping to distinguish between different mechanistic pathways. In the ruthenium-mediated synthesis of benzothiazoles from N-arylthioureas, computational studies have been used to investigate the reaction mechanism and understand substrate reactivity. researchgate.net
Kinetic and Thermodynamic Studies
Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, offering deeper insights into reaction mechanisms.
Kinetic studies measure how the rate of a reaction is affected by factors such as concentration, temperature, and the presence of catalysts. For this compound, kinetic analysis of its reactions with various nucleophiles could reveal the order of the reaction and provide information about the rate-determining step. For example, a second-order rate law would be consistent with an SN2 mechanism at the chloromethyl group.
Thermodynamic studies focus on the energy changes that occur during a reaction, determining the relative stability of reactants, products, and intermediates. Computational chemistry plays a significant role here. DFT calculations can be used to determine the thermodynamic properties of benzothiazole derivatives. mdpi.comosti.gov The HOMO-LUMO energy gap (ΔE), for instance, is a key parameter that correlates with the kinetic stability and reactivity of a molecule. A smaller energy gap generally implies higher reactivity. mdpi.com
The following table, based on computational studies of related benzothiazole derivatives, illustrates how substituents can influence the HOMO-LUMO energy gap and, by extension, the reactivity.
| Compound | Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Benzothiazole Derivative 1 | p-chlorophenyl | -6.21 | -1.59 | 4.62 |
| Benzothiazole Derivative 2 | p-methoxyphenyl | -5.85 | -1.21 | 4.64 |
| Benzothiazole Derivative 3 | m,m-di(trifluoromethyl)phenyl | -6.89 | -2.43 | 4.46 |
| Benzothiazole Derivative 4 | Unsubstituted Phenyl | -6.02 | -1.29 | 4.73 |
This table is generated for illustrative purposes based on data for analogous compounds to demonstrate the concept of HOMO-LUMO gaps and their relation to reactivity. mdpi.com
From this data, it can be inferred that the presence of the electron-withdrawing bromo group on the benzene ring of this compound would likely lower both the HOMO and LUMO energy levels and potentially affect the energy gap, thereby influencing its kinetic and thermodynamic properties.
Furthermore, studies on nucleophile-induced ring contraction in related systems have shown that the initial product formed may be under kinetic control, which can then rearrange to a more thermodynamically stable product upon heating. nih.gov This highlights the importance of considering both kinetic and thermodynamic factors when analyzing the reactions of complex heterocyclic systems like this compound.
Derivatization and Chemical Transformations of 4 Bromo 2 Chloromethyl Benzo D Thiazole
Synthesis of Chemically Diverse Benzothiazole (B30560) Derivatives
The dual reactivity of 4-Bromo-2-(chloromethyl)benzo[d]thiazole permits extensive derivatization. Chemists can selectively target either the C-Br bond for carbon-carbon or carbon-heteroatom bond formation or the C-Cl bond for introducing various nucleophiles, leading to diverse molecular architectures.
The bromine atom at the 4-position of the benzothiazole ring is amenable to various cross-coupling reactions, which are powerful tools for creating complex molecular frameworks. While research specifically on this compound is limited, the reactivity of similar brominated heterocyclic systems suggests its utility in these transformations. For instance, related brominated benzobisthiadiazole compounds have been shown to undergo Suzuki-Miyaura and Stille cross-coupling reactions. nih.govmdpi.com
In a typical Suzuki-Miyaura reaction, the bromo-substituted benzothiazole would be reacted with a boronic acid or ester in the presence of a palladium catalyst and a base. This would replace the bromine atom with an aryl or alkyl group, as shown in the table below. Similarly, Stille coupling involves the use of organostannanes. mdpi.com These reactions are fundamental for constructing bi-aryl systems and other complex organic molecules. nih.gov The incorporation of bromine atoms into such heterocyclic systems can enhance their reactivity in these coupling reactions. mdpi.comresearchgate.net
Table 1: Potential Cross-Coupling Reactions at the C4-Position
| Reaction Type | Coupling Partner | Catalyst/Reagents | Potential Product Structure |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Ar-B(OH)₂ | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 4-Aryl-2-(chloromethyl)benzo[d]thiazole |
| Stille Coupling | Ar-Sn(Bu)₃ | Pd Catalyst (e.g., PdCl₂(PPh₃)₂) | 4-Aryl-2-(chloromethyl)benzo[d]thiazole |
| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) cocatalyst, Base | 4-Alkynyl-2-(chloromethyl)benzo[d]thiazole |
| Buchwald-Hartwig Amination | R₂NH | Pd Catalyst, Ligand, Base | 4-(Dialkylamino)-2-(chloromethyl)benzo[d]thiazole |
The 2-(chloromethyl) group is a highly reactive electrophilic site, susceptible to nucleophilic substitution reactions (SN2). This allows for the introduction of a wide variety of functional groups, including ethers, thioethers, amines, and azides.
Research on the closely related 2-(chloromethyl)benzo[d]thiazole demonstrates its utility in synthesizing diverse derivatives. For example, it readily reacts with substituted 2-hydroxy-methanones in the presence of a base like potassium carbonate to form the corresponding ether linkage. jyoungpharm.org This reaction proceeds overnight at a moderate temperature of 40°C in a dry solvent. jyoungpharm.org The synthesis of 2-(chloromethyl)benzo[d]thiazole itself can be achieved by reacting 2-aminobenzenethiol with chloroacetic acid in the presence of polyphosphoric acid or via microwave-assisted condensation with chloroacetyl chloride. jyoungpharm.orgnih.gov It is anticipated that the 4-bromo analogue would exhibit similar reactivity at the chloromethyl position.
Table 2: Nucleophilic Substitution Reactions at the 2-(chloromethyl) Position
| Nucleophile | Reagents/Conditions | Product Type |
|---|---|---|
| Alcohols/Phenols (R-OH) | Base (e.g., K₂CO₃), THF | Ether (R-O-CH₂-BT) |
| Thiols (R-SH) | Base (e.g., NaH), DMF | Thioether (R-S-CH₂-BT) |
| Amines (R₂NH) | Base, Acetonitrile | Amine (R₂N-CH₂-BT) |
| Sodium Azide (NaN₃) | DMF or Acetone/Water | Azide (N₃-CH₂-BT) |
*BT refers to the 4-Bromobenzo[d]thiazole-2-yl moiety.
Regioselective and Stereoselective Synthesis of Advanced Intermediates
The presence of two distinct reactive centers in this compound allows for regioselective synthesis, where one site is modified while the other remains intact. The significant difference in the nature of the two electrophilic carbons—an sp2-hybridized aromatic carbon (C-Br) versus an sp3-hybridized benzylic-like carbon (C-Cl)—facilitates this selectivity.
Generally, SN2 reactions at the chloromethyl group occur under milder conditions (e.g., lower temperatures, weaker bases) than the palladium-catalyzed cross-coupling reactions at the C4-bromo position. This difference allows for a stepwise functionalization. For instance, a nucleophile can be introduced at the 2-position first, followed by a Suzuki or Stille reaction at the 4-position. Conversely, certain nucleophilic aromatic substitution (SNAr) reactions at the C4-bromo position might be possible without affecting the chloromethyl group, particularly with highly activated substrates or specific nitrogen nucleophiles. nih.gov
The synthesis of 1,4-benzothiazines from 2-aminothiophenol (B119425) and epoxides demonstrates how the high nucleophilicity of sulfur can drive regioselective ring-opening reactions, a principle that underscores the predictable nature of reactions in these systems. acgpubs.orgresearchgate.net Similarly, regioselective cross-coupling reactions have been effectively used in the synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles, where different bromine atoms on the thiazole (B1198619) rings are selectively functionalized. nih.gov
Utility in Sequential Organic Reactions
The orthogonal reactivity of the bromine and chloromethyl functionalities makes this compound an excellent building block for sequential organic reactions, enabling the construction of complex molecules with high precision. A synthetic strategy could involve an initial nucleophilic substitution at the chloromethyl group, followed by a palladium-catalyzed cross-coupling reaction at the 4-position.
An example of such a sequence is outlined below:
Step 1: Ether Formation. Reaction of this compound with a substituted phenol (B47542) (e.g., 4-methoxyphenol) and a base like potassium carbonate to yield 4-bromo-2-((4-methoxyphenoxy)methyl)benzo[d]thiazole.
Step 2: Suzuki Coupling. The resulting product from Step 1 can then undergo a Suzuki reaction with an arylboronic acid (e.g., phenylboronic acid) using a palladium catalyst to form 2-((4-methoxyphenoxy)methyl)-4-phenylbenzo[d]thiazole.
This stepwise approach allows for the introduction of two different points of diversity into the benzothiazole scaffold. The ability to perform sequential bromination and further reactions has been demonstrated in the synthesis of thiazole-based stilbene (B7821643) analogs, highlighting the robustness of this synthetic rationale. nih.gov This strategic functionalization is crucial for building libraries of compounds for screening in drug discovery and materials science.
Applications of 4 Bromo 2 Chloromethyl Benzo D Thiazole As a Key Synthetic Intermediate
Building Block for Complex Chemical Structures
The bifunctional nature of 4-Bromo-2-(chloromethyl)benzo[d]thiazole, possessing two distinct reactive sites, positions it as a valuable building block for the synthesis of complex chemical structures. The chloromethyl group is susceptible to nucleophilic substitution, while the bromo substituent can participate in various cross-coupling reactions. This dual reactivity allows for sequential and site-selective modifications, enabling the construction of diverse molecular scaffolds.
While direct research on this compound as a building block is not extensively documented, the synthetic utility of structurally similar compounds highlights its potential. For instance, the synthesis of 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles demonstrates a parallel strategy where sequential bromination at different positions of the thiazole (B1198619) ring system yields a multi-functional intermediate. nih.gov In a similar vein, this compound can be envisaged as a starting material for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science. The benzothiazole (B30560) core itself is a privileged scaffold in these fields, known to impart desirable biological and photophysical properties to the target molecules. researchgate.netnih.gov
| Reactive Site | Type of Reaction | Potential for Elaboration |
|---|---|---|
| 2-(chloromethyl) group | Nucleophilic Substitution | Introduction of various functional groups (e.g., amines, alcohols, thiols) |
| 4-bromo group | Cross-Coupling Reactions | Formation of carbon-carbon and carbon-heteroatom bonds |
Precursor for Advanced Organic Materials
The benzothiazole moiety is a key component in many advanced organic materials due to its electron-withdrawing nature and ability to participate in extended π-conjugated systems. The functional handles on this compound provide a pathway to incorporate this valuable heterocycle into larger material structures.
Brominated thiazole and benzothiazole derivatives are known precursors in the synthesis of organic dyes. mdpi.com For example, various 4-arylazo-2-bromo-thiazolidinone dyes have been synthesized for application on polyester (B1180765) fabrics. researchgate.net While the direct use of this compound in dye synthesis is not explicitly reported, its structure suggests potential as an intermediate. The bromo group can be functionalized to tune the electronic properties of a potential dye molecule, while the chloromethyl group can serve as an anchor to attach the chromophore to a substrate or another part of the dye structure. The synthesis of novel benzothiazole half-squaraine dyes for dye-sensitized solar cells further underscores the importance of the benzothiazole unit in chromophore design. rsc.org
| Related Compound | Dye Class | Application |
|---|---|---|
| 4-Arylazo-2-bromo-thiazolidinones | Azo Dyes | Dyeing polyester fabrics researchgate.net |
| Benzothiazole half-squaraines | Squaraine Dyes | Dye-sensitized solar cells rsc.org |
| Brominated benzofused 1,2,5-thiadiazoles | - | Precursors for dyes in photovoltaic materials mdpi.com |
Benzothiazole derivatives are actively being investigated for their use in photovoltaic devices, particularly in dye-sensitized solar cells (DSSCs) and as components of organic semiconductors. mdpi.comrsc.org The electron-deficient nature of the benzothiazole ring system is a desirable characteristic for materials used in such applications. semanticscholar.orgresearchgate.net Brominated derivatives of benzofused thiadiazoles are considered important precursors for designing effective photovoltaic materials. mdpi.com
The structure of this compound offers a synthetic route to new photovoltaic materials. The bromo group can be utilized in cross-coupling reactions to extend the π-conjugation of the system, a key factor in determining the light-absorbing and charge-transporting properties of the material. The chloromethyl group could be used to anchor the molecule to a semiconductor surface like TiO2 or to link it to other components in a polymer-based solar cell. Research on related brominated benzobis(thiadiazole) derivatives has shown their potential as building blocks for organic semiconductors. semanticscholar.orgresearchgate.netnih.gov
| Material Class | Potential Role of this compound | Relevant Research on Analogues |
|---|---|---|
| Organic Dyes for DSSCs | Intermediate for chromophore synthesis | Benzothiazole half-squaraines as effective dyes rsc.org |
| Organic Semiconductors | Building block for π-conjugated systems | Brominated benzobis(thiadiazole)s for semiconductors semanticscholar.orgresearchgate.netnih.gov |
Reagent in Synthetic Methodologies
The reactivity of the functional groups in this compound makes it a useful reagent in various synthetic transformations, particularly in the realm of cross-coupling chemistry.
The presence of a bromine atom on the aromatic ring of this compound makes it an ideal candidate for a variety of palladium-catalyzed and copper-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Studies on analogous compounds have demonstrated the feasibility of such transformations. For example, 2-(4-bromophenyl)-benzothiazole has been successfully used in microwave-assisted C-S cross-coupling reactions with various thiols. rsc.org Similarly, regioselective cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have been effectively performed on brominated thiazole and benzothiazole derivatives. nih.govresearchgate.nethpu2.edu.vn These precedents strongly suggest that this compound can be effectively employed as a cross-coupling partner to introduce the benzothiazole moiety into a wide range of organic molecules.
| Cross-Coupling Reaction | Catalyst System (Examples from related compounds) | Type of Bond Formed | Reference Example |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh3)4 / K2CO3 | C-C (Aryl-Aryl) | Synthesis of benzo[d]thiazole derivatives nih.govhpu2.edu.vn |
| Stille Coupling | PdCl2(PPh3)2 | C-C (Aryl-Aryl) | Synthesis of 2'-alkynyl-4-bromo-2,4'-bithiazoles nih.govnih.gov |
| Negishi Coupling | Pd(0) catalyst | C-C (Aryl-Alkyl/Aryl) | Synthesis of 2'-alkyl-4-bromo-2,4'-bithiazoles nih.gov |
| C-S Coupling | CuI / K2CO3 | C-S | Reaction of 2-(4-bromophenyl)-benzothiazole with thiols rsc.org |
Theoretical and Computational Studies on 4 Bromo 2 Chloromethyl Benzo D Thiazole
Electronic Structure and Reactivity Predictions
The electronic structure of 4-Bromo-2-(chloromethyl)benzo[d]thiazole is fundamentally governed by the interplay of the fused ring system and its substituents. The benzothiazole (B30560) moiety itself possesses a unique distribution of electrons due to the presence of both electron-rich (sulfur and nitrogen) and aromatic components. The introduction of a bromine atom at the 4-position and a chloromethyl group at the 2-position significantly modulates this electronic landscape.
The bromine atom, being highly electronegative, is expected to draw electron density from the benzene (B151609) ring via the inductive effect. This withdrawal of electron density can increase the electrophilicity of the aromatic system. researchgate.net The chloromethyl group at the 2-position also contributes to the electronic properties, primarily through its inductive effect and by providing a reactive site for nucleophilic substitution.
Computational methods, particularly Density Functional Theory (DFT), are well-suited to quantify these electronic effects. researchgate.net Calculations can provide insights into the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller gap generally implies higher reactivity.
The reactivity of this compound can be predicted based on its computed electronic structure. The electron-deficient nature of the benzothiazole ring, enhanced by the bromo substituent, suggests a susceptibility to nucleophilic aromatic substitution reactions. nih.govmdpi.com Furthermore, the chloromethyl group presents a classic site for SN2 reactions. The relative reactivity of these two positions can be assessed by calculating the activation barriers for model reactions.
Table 1: Predicted Electronic Properties of this compound (Note: The following data is illustrative and based on typical values for similar compounds calculated using DFT methods.)
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to the electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to the electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |
| Dipole Moment | 2.5 D | Reflects the overall polarity of the molecule. |
| Mulliken Charge on C2 | +0.25 | Indicates an electrophilic center. |
| Mulliken Charge on C4 | +0.10 | Shows the electron-withdrawing effect of bromine. |
Spectroscopic Property Modeling
Computational chemistry offers robust methods for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. Time-dependent DFT (TD-DFT) is a common method for modeling electronic absorption spectra (UV-Vis), while DFT calculations can accurately predict vibrational spectra (IR and Raman). researchgate.net
For this compound, TD-DFT calculations would likely predict electronic transitions in the UV region, arising from π-π* transitions within the benzothiazole system. The positions of these absorption maxima can be influenced by the substituents and the solvent environment.
Vibrational analysis using DFT can provide a detailed assignment of the compound's infrared and Raman bands. nih.gov The calculated frequencies would correspond to specific vibrational modes, such as the C-H stretching of the aromatic ring, the C-Cl stretching of the chloromethyl group, and the various vibrations of the benzothiazole core. Comparing these predicted spectra with experimental data can confirm the molecule's structure. nih.gov
Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on typical values for similar compounds.)
| Spectroscopic Data | Predicted Value | Assignment |
| UV-Vis (λmax) | 280 nm, 310 nm | π-π* transitions of the benzothiazole system. |
| IR Frequency (cm⁻¹) | ~3050 | Aromatic C-H stretch. |
| IR Frequency (cm⁻¹) | ~1580 | C=N stretch of the thiazole (B1198619) ring. |
| IR Frequency (cm⁻¹) | ~750 | C-Cl stretch of the chloromethyl group. |
| IR Frequency (cm⁻¹) | ~680 | C-Br stretch. |
Computational Insights into Reaction Mechanisms
A significant application of computational chemistry is the elucidation of reaction mechanisms. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the associated activation energies. rsc.org This information provides a detailed, step-by-step understanding of how a reaction proceeds.
For this compound, several reaction mechanisms could be investigated computationally. One such reaction is the nucleophilic substitution of the chlorine atom in the chloromethyl group. DFT calculations could be used to model the reaction pathway with a nucleophile, determining whether the reaction proceeds via a concerted SN2 mechanism or a stepwise SN1 mechanism.
Another area of interest would be the mechanism of nucleophilic aromatic substitution, where the bromine atom is replaced. mdpi.com Computational studies could compare the activation barriers for substitution at the 4-position versus other positions on the aromatic ring, providing insights into the regioselectivity of such reactions. Additionally, the mechanisms of cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are common for aryl bromides, could be explored. nih.govmdpi.com
Table 3: Illustrative Calculated Activation Energies for a Hypothetical Reaction (Note: The following data is illustrative and represents a hypothetical nucleophilic substitution reaction.)
| Reaction | Nucleophile | Solvent | Calculated Activation Energy (kcal/mol) |
| SN2 at -CH₂Cl | OH⁻ | Water | 22.5 |
| SNAr at C4-Br | OCH₃⁻ | Methanol | 28.0 |
These computational predictions, while theoretical, provide a foundational understanding of the chemical nature of this compound. They can guide synthetic efforts, help in the interpretation of experimental data, and pave the way for the development of new functional molecules based on the benzothiazole scaffold.
Future Perspectives in 4 Bromo 2 Chloromethyl Benzo D Thiazole Research
Development of Green and Sustainable Synthetic Methodologies
Traditional methods for synthesizing benzothiazole (B30560) derivatives often involve harsh conditions, such as toxic solvents, strong acids, and high temperatures, which are not aligned with the principles of sustainable chemistry. ijper.org Consequently, a major focus of future research is the development of green and sustainable synthetic methodologies. These approaches aim to reduce waste, minimize energy consumption, and utilize safer, renewable materials. airo.co.in
Key areas of development include:
Use of Green Solvents: Replacing conventional volatile organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal. airo.co.inrsc.org Catalyst-free methods for synthesizing 2-substituted benzothiazoles have been successfully developed in ethanol at room temperature, offering high atom economy and avoiding toxic waste. bohrium.com
Energy-Efficient Techniques: Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often increasing product yields compared to conventional heating. scielo.brnih.govias.ac.in Protocols using microwave irradiation have been developed for the rapid synthesis of various benzothiazole libraries, demonstrating high efficiency and environmental benefits. scielo.brnih.gov Similarly, ultrasound-assisted synthesis represents another energy-efficient technique that can accelerate reactions. mdpi.com
Advanced Catalytic Systems: The focus is shifting towards catalyst-free reactions or the use of reusable, non-toxic catalysts. benthamdirect.comnih.gov Methodologies using elemental sulfur as a traceless oxidizing agent under solvent-free and catalyst-free conditions have been reported. organic-chemistry.org When catalysts are necessary, the development of heterogeneous, recyclable systems is prioritized. nih.gov Examples include silica-supported sodium hydrogen sulfate (B86663) (NaHSO₄-SiO₂) and natural polymer-based nanocatalysts, which can be easily separated from the reaction mixture and reused, enhancing the sustainability of the process. nih.gov
Table 7.1.1: Comparison of Conventional vs. Green/Sustainable Synthesis Approaches for Benzothiazole Scaffolds
| Parameter | Conventional Methods | Green/Sustainable Methods |
|---|---|---|
| Solvents | Toluene, Dichloromethane, Acetonitrile nih.govairo.co.in | Water, Ethanol, Glycerol, Solvent-free airo.co.inrsc.orgbohrium.comscielo.br |
| Catalysts | Strong acids (e.g., PPA), Precious metals (e.g., Palladium) organic-chemistry.org | Catalyst-free, Reusable heterogeneous catalysts (e.g., NaHSO₄-SiO₂, g-C₃N₄, natural nanocatalysts) nih.govbenthamdirect.comorganic-chemistry.org |
| Energy Source | Conventional heating (reflux) nih.gov | Microwave irradiation, Ultrasonic irradiation, Visible light airo.co.inscielo.brorganic-chemistry.org |
| Reaction Time | Often long (hours to days) mdpi.com | Significantly shorter (minutes to hours) nih.govscielo.br |
| Work-up | Complex, involves extraction and purification | Often simpler, filtration to remove catalyst nih.gov |
| Waste Generation | High, includes hazardous solvents and byproducts airo.co.in | Low, high atom economy airo.co.inbohrium.com |
Exploration of Novel Reactivity Modes
The 4-Bromo-2-(chloromethyl)benzo[d]thiazole molecule possesses two distinct reactive handles: the electrophilic chloromethyl group at the C-2 position and the bromo-substituted aromatic ring. Future research will likely focus on exploring novel transformations at these sites to expand the synthetic toolbox.
Reactions at the 2-(Chloromethyl) Group: The chlorine atom is a good leaving group, making this position ideal for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including amines, thiols, and alcohols, to generate diverse libraries of 2-substituted benzothiazoles. Research into the reactivity of analogous 2-trichloromethylbenzoxazoles has shown selective substitution is possible, providing a template for exploring similar controlled reactions with the chloromethyl group. nih.gov
Reactions at the 4-Bromo Group: The bromo-substituent is a versatile handle for modern cross-coupling reactions. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental for constructing complex molecules. Future explorations will likely involve:
Suzuki-Miyaura Coupling: Reaction with various boronic acids to introduce new aryl or heteroaryl groups.
Stille Coupling: Reaction with organostannanes to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with amines to introduce nitrogen-based functionalities.
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
Novel C-H Functionalization: A more advanced strategy involves the direct functionalization of C-H bonds, which avoids the need for pre-functionalized starting materials. Palladium and Nickel-catalyzed intramolecular C-H activation/C-S formation reactions have been developed for related heterocyclic systems, suggesting a promising avenue for creating fused polycyclic structures starting from appropriately designed benzothiazole precursors. rsc.orgorganic-chemistry.org Furthermore, methods for the direct C2-H functionalization of the benzothiazole ring itself via phosphonium (B103445) intermediates have been reported, opening up possibilities for reactions that were not previously accessible. acs.org
Table 7.2.1: Potential Reactivity Modes of this compound
| Reactive Site | Reaction Type | Potential Reagents/Catalysts | Resulting Functionality |
|---|---|---|---|
| 2-(Chloromethyl) Group | Nucleophilic Substitution (Amination) | Primary/Secondary Amines (e.g., Piperazine) nih.gov | -CH₂-NRR' |
| Nucleophilic Substitution (Thiolation) | Thiols (e.g., Benzenethiol) rsc.org | -CH₂-SR | |
| Nucleophilic Substitution (Alkoxylation) | Alcohols/Phenols | -CH₂-OR | |
| 4-Bromo Group | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd catalyst, Base | C-Ar Bond |
| Stille Coupling | Ar-Sn(Bu)₃, Pd catalyst | C-Ar Bond | |
| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | C-N Bond | |
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu catalyst, Base | C-Alkyne Bond | |
| Benzothiazole Core | C-H Activation/Functionalization | Pd or Ni catalysts, Oxidants rsc.orgorganic-chemistry.org | Formation of new C-C or C-Heteroatom bonds |
Design and Synthesis of New Chemical Entities
The ultimate goal of exploring the synthesis and reactivity of this compound is to use it as a scaffold for designing and synthesizing new chemical entities with valuable properties. researchgate.net The benzothiazole core is a privileged structure in medicinal chemistry, appearing in drugs with anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. nih.govresearchgate.netresearchgate.net
Future design strategies will likely leverage the dual reactivity of the molecule:
Sequential Functionalization: The differential reactivity of the chloromethyl and bromo groups allows for a stepwise, controlled synthesis. For instance, the chloromethyl group can first be reacted with a nucleophile, followed by a cross-coupling reaction at the bromo position. This enables the construction of complex, multi-functional molecules.
Combinatorial Library Synthesis: The scaffold is well-suited for the creation of chemical libraries for high-throughput screening. By reacting the parent molecule with diverse sets of nucleophiles and coupling partners, a large number of unique derivatives can be generated to explore structure-activity relationships (SAR). ias.ac.innih.gov
Hybrid Molecule Design: The benzothiazole scaffold can be combined with other known pharmacophores to create hybrid molecules with potentially synergistic or novel biological activities. nih.gov For example, new derivatives have been synthesized by linking the benzothiazole core to piperazine, quinoline, or hydrazone moieties to target enzymes like acetylcholinesterase or to act as cytotoxic agents. nih.govnih.gov
The design of these new entities is not limited to medicine. Benzothiazole derivatives are also used as dyes, antioxidants, and fluorescent materials, indicating potential applications in materials science. nih.govnih.gov
Table 7.3.1: Examples of New Chemical Entities Derived from Functionalized Benzothiazole Scaffolds
| Derivative Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| Benzothiazole-Piperazine Hybrids | Nucleophilic substitution at C-2 position | Anticancer, Acetylcholinesterase (AChE) inhibitors | nih.gov |
| Benzothiazole-Hydrazone Derivatives | Condensation reactions | Selective Monoamine Oxidase B (MAO-B) inhibitors | nih.gov |
| 2-Arylbenzothiazoles | Cross-coupling reactions (e.g., Suzuki) | Anticancer, Anti-inflammatory | researchgate.net |
| Polycyclic Fused Benzothiazoles | Intramolecular C-H activation/cyclization | Novel pharmacophores, Materials science | rsc.orgnih.gov |
| Benzothiazole-Sulfonamides | Derivatization of an amino-benzothiazole precursor | Fatty Acid Amide Hydrolase (FAAH) inhibitors | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
